Cefcapene Pivoxil Hydrochloride Hydrate mechanism of action
Cefcapene Pivoxil Hydrochloride Hydrate mechanism of action
An In-depth Technical Guide to the Mechanism of Action of Cefcapene Pivoxil Hydrochloride Hydrate
Introduction
Cefcapene Pivoxil Hydrochloride Hydrate is an orally administered, third-generation cephalosporin antibiotic.[1][2] It is a prodrug, meaning it is administered in an inactive form and converted to its active metabolite within the body.[1][2][3] The active form, Cefcapene, exhibits a broad spectrum of bactericidal activity against a variety of Gram-positive and Gram-negative pathogens.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis, a process critical for bacterial survival and replication. This document provides a detailed technical overview of the pharmacokinetics, core molecular mechanism, quantitative pharmacological data, and key experimental methodologies used to characterize Cefcapene Pivoxil Hydrochloride Hydrate.
Pharmacokinetics: The Prodrug Activation Pathway
Cefcapene Pivoxil Hydrochloride Hydrate is not inherently antibacterial. Its clinical efficacy is dependent on its in vivo conversion to the active compound, Cefcapene.
Following oral administration, the compound is absorbed through the intestinal tract. During this absorption process, it is rapidly hydrolyzed by esterase enzymes present in the intestinal wall.[3] This enzymatic action cleaves the pivaloyloxymethyl ester group from the prodrug molecule, releasing the active Cefcapene into the bloodstream.[3] This prodrug strategy enhances the oral bioavailability of the Cefcapene molecule.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal effect of Cefcapene is achieved by disrupting the integrity of the bacterial cell wall. This process is mediated by its interaction with essential bacterial enzymes known as Penicillin-Binding Proteins (PBPs).
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Targeting PBPs: PBPs are transpeptidases located on the inner membrane of the bacterial cell wall that catalyze the final steps of peptidoglycan synthesis.[4] Peptidoglycan provides structural rigidity to the cell wall.
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Inhibition of Transpeptidation: Cefcapene, mimicking the D-Ala-D-Ala moiety of the peptidoglycan precursor, binds to the active site of PBPs. This binding leads to the acylation of a catalytic serine residue within the PBP active site, forming a stable, covalent bond.
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Cell Wall Disruption: This irreversible inactivation of PBPs prevents the cross-linking of peptidoglycan strands.[4] The resulting cell wall is structurally weak and unable to withstand the internal osmotic pressure of the cell.
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Bacterial Lysis: The compromised cell wall integrity leads to cell lysis and bacterial death.[4]
Cefcapene has demonstrated a high affinity for PBP 1, 2, and 3 in Staphylococcus aureus and for PBP3 in Escherichia coli.[3]
Quantitative Pharmacological Data
The efficacy of Cefcapene is quantified by its affinity for target PBPs and its minimum inhibitory concentration (MIC) against various bacterial strains.
PBP Binding Affinity
The affinity of a β-lactam antibiotic for specific PBPs is a key determinant of its antibacterial activity. This is often measured as the dissociation constant (Kd) or the 50% inhibitory concentration (IC₅₀). Lower values indicate higher affinity.
| Target Protein | Organism | Measurement | Value (µM) | Reference |
| PBP1A | Streptococcus pneumoniae | Kd | > Cefditoren (0.005) | [5] |
| PBP2X | Streptococcus pneumoniae | Kd | < Cefditoren (9.70) | [5] |
| PBP 1, 2, 3 | Staphylococcus aureus | Affinity | High | [3] |
| PBP3 | Escherichia coli | Affinity | High | [3] |
Note: A 2024 study compared Cefcapene's affinity for S. pneumoniae PBPs to other cephalosporins, noting its Kd was higher than Cefditoren for PBP1A but lower (indicating stronger affinity) for PBP2X.[5]
Antibacterial Spectrum (Minimum Inhibitory Concentration)
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
| Organism | Strain Type | MIC Range (µg/mL) | Reference |
| Streptococcus pneumoniae | Penicillin-susceptible | 0.004 - 0.25 | [1] |
| Staphylococcus aureus | Methicillin-susceptible (MSSA) | MIC₈₀: 3.13 | [3] |
| Haemophilus influenzae | Ampicillin-resistant | MIC₈₀: 0.05 | [3] |
Key Experimental Protocols
Standardized methodologies are crucial for determining the quantitative pharmacological data presented above.
Protocol: Determination of MIC by Broth Microdilution (CLSI Guidelines)
This protocol determines the minimum concentration of Cefcapene required to inhibit bacterial growth, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7]
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Inoculum Preparation:
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Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.
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Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).
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Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
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Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
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Antibiotic Dilution:
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Prepare a stock solution of Cefcapene in an appropriate solvent (e.g., DMSO).
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Perform serial two-fold dilutions of the Cefcapene stock solution in Mueller-Hinton Broth across the rows of a 96-well microtiter plate to achieve the desired final concentration range.
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Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
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Inoculation and Incubation:
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Add the diluted bacterial inoculum to each well (except the negative control).
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Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
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Endpoint Determination:
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Visually inspect the plate for turbidity.
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The MIC is the lowest concentration of Cefcapene at which there is no visible growth (i.e., the first clear well).
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Protocol: PBP Binding Affinity (IC₅₀) by Competitive Assay
This method quantifies the affinity of Cefcapene for PBPs by measuring its ability to compete with a fluorescently labeled β-lactam (e.g., Bocillin-FL) for binding to PBPs.[8][9][10]
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Membrane Preparation (PBP Source):
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Grow the bacterial strain of interest to the mid-logarithmic phase.
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Harvest the cells by centrifugation.
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Lyse the cells using mechanical means (e.g., sonication or French press) in a suitable buffer.
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Isolate the cell membrane fraction, which contains the PBPs, by ultracentrifugation. Resuspend the membrane pellet in a storage buffer.
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Competitive Binding Reaction:
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In a series of microcentrifuge tubes, add a fixed amount of the prepared membrane protein.
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Add increasing concentrations of the unlabeled competitor, Cefcapene, to the tubes and incubate for a set period (e.g., 30 minutes at 37°C) to allow for binding to the PBPs.
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Add a fixed, non-saturating concentration of Bocillin-FL to each tube. Incubate for another set period (e.g., 15 minutes) to allow the fluorescent probe to bind to any PBPs not occupied by Cefcapene.
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Analysis by SDS-PAGE:
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Stop the reaction by adding a sample loading buffer.
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Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Visualize the fluorescently labeled PBPs using a fluorescence imager. The intensity of the fluorescent band for each PBP will decrease as the concentration of the competing Cefcapene increases.
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IC₅₀ Determination:
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Quantify the fluorescence intensity of each PBP band using densitometry software.
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Plot the fluorescence intensity against the logarithm of the Cefcapene concentration.
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The IC₅₀ is the concentration of Cefcapene that reduces the fluorescence intensity by 50% compared to the control (no Cefcapene).
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References
- 1. toku-e.com [toku-e.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Page loading... [guidechem.com]
- 4. Affinity of ceftobiprole for penicillin-binding protein 2b in Streptococcus pneumoniae strains with various susceptibilities to penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinity of cefditoren for penicillin-binding proteins in bacteria and its relationship with antibiotic sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
